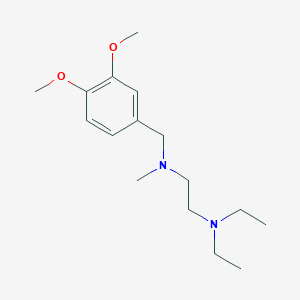
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine, also known as NBOMe, is a synthetic hallucinogen that has gained popularity in recent years. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe is a potent serotonin receptor agonist and has been found to have psychedelic effects similar to those of LSD and other hallucinogens.
Mécanisme D'action
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. It also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to changes in mood, perception, and cognition. N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has also been found to alter the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise control over the dosage and timing of the drug administration, which is important for studying the effects of serotonin receptor agonists on the brain. However, one of the main limitations of using N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine is its potential for toxicity and adverse side effects, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine and other serotonin receptor agonists. One area of interest is the development of new drugs that target specific serotonin receptor subtypes, which could have therapeutic applications in the treatment of psychiatric disorders. Another area of interest is the study of the long-term effects of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine on the brain, including its potential for neurotoxicity and the development of tolerance and dependence. Finally, there is a need for further research on the safety and efficacy of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine and other synthetic hallucinogens, particularly in the context of recreational drug use.
Méthodes De Synthèse
The synthesis of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine involves the reaction of 2-nitrobenzaldehyde with 2-phenylethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then methylated using methyl iodide to yield N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine.
Applications De Recherche Scientifique
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has been used extensively in scientific research to study the effects of serotonin receptor agonists on the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has also been used as a tool to study the structure-activity relationship of serotonin receptor agonists and to develop new drugs for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
N-methyl-N-[(2-nitrophenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-16(15)18(19)20/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGQRWCVAFWKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)

![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)

![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)




![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5758414.png)
